molecular formula C25H33ClO5 B566235 [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate CAS No. 95796-50-2

[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B566235
CAS No.: 95796-50-2
M. Wt: 449.0 g/mol
InChI Key: RRFJCNMUVFZRHG-UHFFFAOYSA-N
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Description

[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chloroacetyl group, and esterification with propanoic acid. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate would depend on its specific biological target. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of cyclopenta[a]phenanthrene, such as:

  • Estradiol
  • Testosterone
  • Progesterone

Uniqueness

The uniqueness of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate lies in its specific functional groups and stereochemistry, which could confer unique biological or chemical properties.

Properties

CAS No.

95796-50-2

Molecular Formula

C25H33ClO5

Molecular Weight

449.0 g/mol

IUPAC Name

[17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H33ClO5/c1-5-21(30)31-25(20(29)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-23(15,3)22(17)19(28)12-24(18,25)4/h8-9,11,14,17-19,22,28H,5-7,10,12-13H2,1-4H3

InChI Key

RRFJCNMUVFZRHG-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl

Origin of Product

United States

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